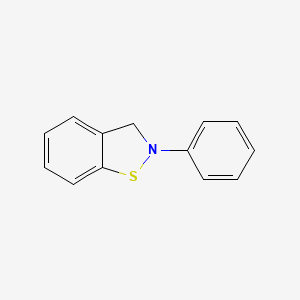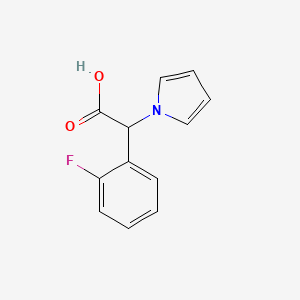
2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a fluorophenyl group and a pyrrole ring attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction where the intermediate product reacts with carbon dioxide followed by acid hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action for compounds like 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrole ring could participate in hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
- 2-(2-bromophenyl)-2-(1H-pyrrol-1-yl)acetic acid
- 2-(2-methylphenyl)-2-(1H-pyrrol-1-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid may confer unique properties such as increased metabolic stability and altered electronic effects, which can influence its biological activity and reactivity compared to its analogs.
属性
CAS 编号 |
105264-24-2 |
|---|---|
分子式 |
C12H10FNO2 |
分子量 |
219.21 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-2-pyrrol-1-ylacetic acid |
InChI |
InChI=1S/C12H10FNO2/c13-10-6-2-1-5-9(10)11(12(15)16)14-7-3-4-8-14/h1-8,11H,(H,15,16) |
InChI 键 |
PEIDCDLKHMPATE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N2C=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
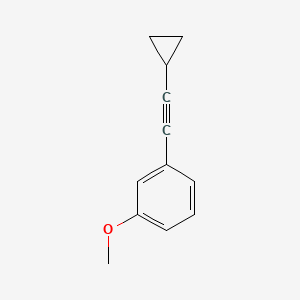
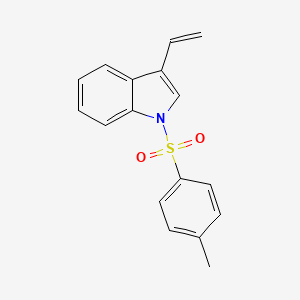
![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
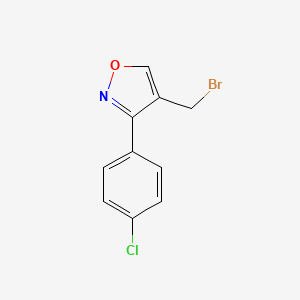
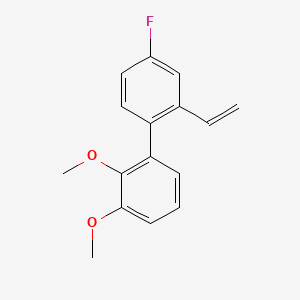
![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)
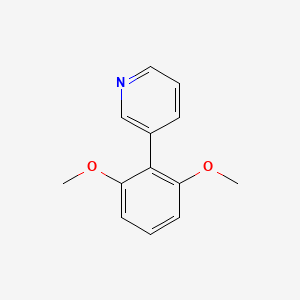
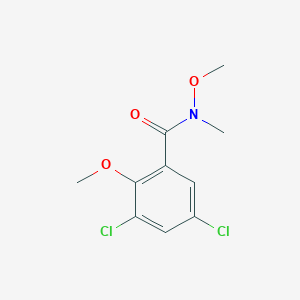
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
